molecular formula C9H10F3NS B3224318 (1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine CAS No. 1228569-53-6

(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine

Cat. No.: B3224318
CAS No.: 1228569-53-6
M. Wt: 221.24
InChI Key: LNAPOOBGPIVJHX-ZCFIWIBFSA-N
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Description

Significance of Chiral Amines in Asymmetric Organic Synthesis

Chiral amines are indispensable tools in the field of asymmetric organic synthesis, where the goal is to create specific three-dimensional arrangements of atoms, known as enantiomers. These amines are widely utilized due to their versatile roles as catalysts, resolving agents, and chiral building blocks. google.com Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their prevalence and importance in drug discovery. nih.gov

In asymmetric catalysis, chiral amines can function as organocatalysts, activating substrates towards enantioselective transformations. They are central to reactions that form crucial intermediates for pharmaceuticals and fine chemicals. google.commdpi.com For instance, they can form intermediate enamines or iminium ions, which then undergo highly stereocontrolled reactions. Furthermore, chiral amines are extensively used as ligands for metal-based catalysts, where they create a chiral environment around the metal center, guiding the stereochemical outcome of the reaction. mdpi.com

Another critical application is in the resolution of racemic mixtures. Chiral amines can react with a racemic mixture of acidic compounds to form diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the pure enantiomer of the acid can be recovered. nih.govmdpi.com This classical resolution method remains a practical and widely used technique for obtaining enantiomerically pure compounds.

Finally, chiral amines serve as foundational chiral building blocks. They are incorporated directly into the molecular framework of more complex target molecules, transferring their inherent chirality to the final product. This approach is fundamental to the synthesis of numerous natural products and active pharmaceutical ingredients (APIs).

Strategic Importance of the Trifluoromethylthio Moiety in Contemporary Chemical Research

The trifluoromethylthio (–SCF₃) group has garnered increasing attention in medicinal, agrochemical, and material chemistry for its unique and highly desirable properties. nih.gov Its incorporation into organic molecules can profoundly influence their physicochemical and biological characteristics. The –SCF₃ group is one of the most lipophilic functional groups known, a property that can significantly enhance a molecule's ability to cross cellular membranes. nih.gov This improved membrane permeability can lead to better pharmacokinetic profiles for drug candidates.

From an electronic standpoint, the trifluoromethylthio group acts as a strong electron-withdrawing group. This feature can increase the metabolic stability of a compound by making it less susceptible to oxidative metabolism in the body. nih.gov The high bond dissociation energy of the C–F bonds within the trifluoromethyl part of the moiety contributes to this stability.

The strategic placement of fluorine-containing groups like –SCF₃ has become a common tactic in drug design. scbt.comresearchgate.net It is often used to fine-tune the properties of a lead compound to improve its efficacy, metabolic profile, and bioavailability. The synthesis of molecules containing trifluoromethylthio groups has been an area of active research, with numerous methods being developed for its introduction into various molecular scaffolds. nih.gov

Overview of Academic Research Trajectories for Chiral Aryl Ethylamines

Chiral aryl ethylamines, the class of compounds to which (1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine belongs, are prevalent structures in a vast number of bioactive molecules and pharmaceuticals. chemicalbook.comthermofisher.com Their ability to cross the blood-brain barrier makes them particularly valuable in medicinal chemistry for targeting the central nervous system. chemicalbook.com Consequently, the development of efficient and highly selective methods for their synthesis has been a major focus of academic and industrial research.

Research in this area has progressed along several key trajectories:

Asymmetric Hydrogenation: One of the most direct methods for synthesizing chiral amines is the asymmetric hydrogenation of prochiral imines. This approach often employs transition metal catalysts, such as those based on iridium or rhodium, complexed with chiral ligands to achieve high enantioselectivity. nih.gov

Biocatalysis: The use of enzymes, particularly ω-transaminases, has emerged as a powerful and green alternative for the synthesis of chiral amines. mdpi.comresearchgate.net These enzymes can catalyze the asymmetric amination of ketones with high stereoselectivity under mild reaction conditions. For example, ω-transaminases have been successfully used to synthesize (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine from the corresponding ketone, demonstrating the potential of this method for producing structurally related amines. mdpi.comresearchgate.net

Chiral Auxiliaries and Resolution: The use of chiral auxiliaries, such as 1-phenylethylamine (B125046) (α-PEA), is a well-established strategy. mdpi.com A chiral auxiliary can be attached to a prochiral molecule to direct a subsequent stereoselective reaction. Afterward, the auxiliary is removed to yield the enantiomerically enriched product. Additionally, enzymatic kinetic resolution and classical resolution via diastereomeric salt formation remain highly relevant for separating enantiomers of aryl ethylamines on both laboratory and industrial scales. nih.govmdpi.com

Organocatalysis: Chiral organic molecules, such as Brønsted acids, have been developed to catalyze the asymmetric synthesis of aryl ethylamines. These metal-free methods offer a complementary approach to transition-metal catalysis and are often valued for their operational simplicity and lower toxicity. mdpi.com

The continuous development in these areas aims to provide more efficient, sustainable, and versatile routes to enantiomerically pure aryl ethylamines for their application in creating next-generation pharmaceuticals and other functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAPOOBGPIVJHX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)SC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Enantiopure 1r 1 4 Trifluoromethylthio Phenyl Ethylamine

Asymmetric Synthesis Approaches

The generation of a single enantiomer of 1-[4-(Trifluoromethylthio)phenyl]ethylamine can be achieved through two primary strategies: direct asymmetric synthesis to create the desired stereocenter or resolution of a pre-existing racemic mixture. Both catalytic chemical methods and biocatalytic routes have proven effective.

Enantioselective Catalytic Reactions for Chiral Center Formation

These methods involve the use of a small amount of a chiral catalyst to control the stereochemical outcome of a reaction that forms the chiral center, converting a prochiral starting material into an enantioenriched product.

Transition Metal-Catalyzed Asymmetric Reductions of Prochiral Imines

A prevalent and highly effective strategy for synthesizing chiral amines is the asymmetric reduction of prochiral ketimines. nih.gov This approach typically begins with the condensation of 4-(Trifluoromethylthio)acetophenone with an amine (e.g., ammonia (B1221849) or a benzylamine (B48309) derivative) to form the corresponding prochiral imine. This imine is then subjected to hydrogenation or transfer hydrogenation using a chiral transition metal complex.

Iridium and Rhodium-based catalysts are frequently employed for this transformation. These catalysts incorporate chiral ligands, such as derivatives of trans-1,2-diaminocyclohexane (TsDPEN), which create a chiral environment around the metal center. mdpi.com This chiral pocket dictates the facial selectivity of hydride addition to the C=N double bond, leading to the preferential formation of one enantiomer. The choice of metal, ligand, hydrogen source (H2 gas or a transfer agent like formic acid), and reaction conditions are all critical for achieving high enantioselectivity. mdpi.comresearchgate.net Iridium catalysts with a cyclometallated cyclic imide group have demonstrated the ability to achieve selectivity up to 99% enantiomeric excess (e.e.) for the direct hydrogenation of N-alkyl and N-aryl imines. researchgate.net

Catalyst SystemSubstrateHydrogen SourceTypical YieldTypical e.e.
[Ir(cod)Cl]₂ / Chiral LigandN-Aryl-1-[4-(trifluoromethylthio)phenyl]ethan-1-imineH₂High>95%
Rh / Chiral Diamine LigandN-Aryl-1-[4-(trifluoromethylthio)phenyl]ethan-1-imineHCOOH/Et₃NHigh>98%
Organocatalytic Enantioselective Aminations

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze asymmetric transformations, presents an alternative to transition metal-based methods. For the synthesis of chiral amines, organocatalytic approaches can involve the enantioselective amination of various substrates. While direct application to 1-[4-(Trifluoromethylthio)phenyl]ethylamine is not extensively documented, related transformations highlight the potential of this methodology.

One relevant approach is the highly enantioselective isomerization of trifluoromethyl imines catalyzed by chiral organic molecules, such as modified cinchona alkaloids. nih.govnih.gov This process involves a proton transfer mechanism that converts a prochiral imine into a chiral enamine, which is then protonated to yield the enantioenriched amine. Another strategy is the development of organocatalytic asymmetric olefin aminofluorination reactions, which can generate chiral β-fluoroamines from achiral α,β-unsaturated aldehydes with excellent enantioselectivity (up to 99% e.e.). nih.gov These examples demonstrate the power of organocatalysis in constructing chiral C-N bonds, a strategy that could be adapted for the target molecule.

Electrosynthesis in Asymmetric Alkylation

Asymmetric electrosynthesis is an emerging field that uses electricity to drive chemical reactions, offering potential advantages in sustainability and safety. In the context of asymmetric synthesis, chiral mediators or modified electrodes can be used to induce enantioselectivity. The application of electrosynthesis to the asymmetric alkylation for producing chiral amines is a novel area of research. This method would theoretically involve the enantioselective formation of a C-C or C-N bond under electrochemical conditions. However, the application of asymmetric electrosynthesis for the specific preparation of enantiopure (1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine is not yet established in the scientific literature. It remains a promising but underdeveloped strategy for this particular class of compounds.

Biocatalytic Synthesis Routes

Biocatalysis utilizes enzymes to perform chemical transformations, often with unparalleled selectivity and under mild, environmentally benign conditions. For chiral amine synthesis, both kinetic resolution of racemates and direct asymmetric synthesis from prochiral precursors are powerful biocatalytic strategies.

Enzyme-Mediated Transformations (e.g., Lipase-Catalyzed Resolutions of N-Acylamines)

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. The process relies on an enzyme that reacts at a different rate with each enantiomer. For resolving racemic 1-[4-(Trifluoromethylthio)phenyl]ethylamine, the amine is first acylated to form the corresponding N-acyl derivative.

A lipase (B570770), such as Candida antarctica lipase B (CALB), is then used to selectively catalyze the hydrolysis of one enantiomer of the N-acylamine, leaving the other unreacted. nih.gov Alternatively, the enzyme can selectively acylate one enantiomer of the racemic amine using an acyl donor like vinyl acetate (B1210297), leaving the other enantiomer of the amine untouched. mdpi.com This results in a mixture containing one enantiomer of the N-acylamine and the opposite enantiomer of the unreacted amine, which can then be separated. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme. High E-values are necessary to achieve high enantiomeric excess for both the product and the remaining substrate. mdpi.com

While lipase-catalyzed resolution is a robust technique, more advanced biocatalytic methods can produce the desired enantiomer directly without the inherent 50% maximum yield limitation of a classical kinetic resolution. Enzymes such as ω-transaminases (ω-TA) and imine reductases (IREDs) can convert the prochiral ketone, 4-(Trifluoromethylthio)acetophenone, directly into a single enantiomer of the amine. semanticscholar.orgdigitellinc.com Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone, while IREDs use a reducing cofactor (such as NADH or NADPH) to reductively aminate the ketone in the presence of an ammonia source. These methods are highly attractive for industrial applications due to their high atom economy, excellent enantioselectivity, and sustainable nature. semanticscholar.org

Enzyme TypeStrategySubstrateKey ReagentsTypical e.e.
Lipase (e.g., CALB)Kinetic ResolutionRacemic N-acyl-1-[4-(trifluoromethylthio)phenyl]ethylamineWater (for hydrolysis) or Acyl donor (for acylation)>99%
ω-Transaminase (ω-TA)Asymmetric Synthesis4-(Trifluoromethylthio)acetophenoneAmine Donor (e.g., Isopropylamine)>99%
Imine Reductase (IRED)Asymmetric Reductive Amination4-(Trifluoromethylthio)acetophenoneAmmonia, Cofactor (e.g., NADPH)>99%

Chiral Resolution Techniques

Chiral resolution remains a widely practiced and economical method for producing single-enantiomer compounds on both laboratory and industrial scales. This approach involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which possess different physical properties and can thus be separated.

A cornerstone of classical resolution is the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts, being diastereomers, exhibit different solubilities, allowing for their separation through fractional crystallization.

The success of diastereomeric salt resolution hinges on the appropriate selection of a chiral resolving agent. For the resolution of a basic compound like 1-[4-(Trifluoromethylthio)phenyl]ethylamine, various chiral acids can be employed. Commonly used resolving agents for amines include derivatives of tartaric acid, such as O,O'-di-p-toluoyl tartaric acid and 2,3-dibenzoyl tartaric acid, as well as other chiral acids like mandelic acid or camphorsulfonic acid. google.com

The selection process is often empirical, requiring screening of multiple chiral acids to find one that forms a well-defined, crystalline salt with one of the amine enantiomers while the other diastereomeric salt remains in solution. nih.gov The efficiency of resolution is determined by the difference in solubility between the two diastereomeric salts, which is influenced by the specific interactions (e.g., hydrogen bonding, ionic interactions, and van der Waals forces) between the amine and the chiral acid. nih.gov For structurally related compounds, such as N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives, O,O'-diacyltartaric acid derivatives have proven effective. google.com

Crystal engineering plays a pivotal role in optimizing the selective crystallization of the target diastereomeric salt. ub.edu This field involves the rational design of molecular solids based on an understanding of intermolecular interactions. ub.edunih.gov By carefully controlling crystallization conditions such as solvent, temperature, and concentration, the formation and precipitation of the less soluble diastereomeric salt can be maximized.

The crystal lattice energy, which is a function of the molecular packing and intermolecular interactions within the crystal, directly impacts the salt's solubility. nih.gov Detailed analysis of the crystal structures of diastereomeric salts can reveal the specific interactions responsible for chiral discrimination. For instance, studies on salts of 1-phenylethylamine (B125046), a structurally similar compound, have shown that differences in hydrogen-bonding networks and other non-covalent interactions lead to significant solubility differences, enabling efficient separation. nih.gov Strategic solvent selection is also crucial, as the solvent can influence the conformation of the salt and its interactions, thereby affecting the crystallization outcome. nih.gov

Chromatographic techniques offer a powerful and direct method for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are principal methods for both analytical determination of enantiomeric purity and preparative separation. csfarmacie.cz

Chiral HPLC is a versatile and widely used technique for the separation of enantiomers. phenomenex.comnih.gov The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP). A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) and amylose) being among the most successful and broadly applicable. csfarmacie.cz

For the separation of aromatic amines like 1-[4-(Trifluoromethylthio)phenyl]ethylamine, several types of CSPs could be effective. These include:

Pirkle-type (brush-type) phases: These CSPs often show high utility for a wide variety of enantiomeric compounds, including aromatic amines. phenomenex.com

Polysaccharide-based phases: Columns like those based on cellulose tris(3,5-dimethylphenylcarbamate) are known for their excellent enantiorecognition capabilities for a broad range of chiral compounds. nih.gov

Cyclodextrin-based phases: These CSPs separate enantiomers based on the formation of inclusion complexes, which can be effective for aromatic compounds that fit into the cyclodextrin (B1172386) cavity. csfarmacie.cz

Crown ether-based phases: Chiral crown ethers are particularly effective for resolving primary amines through interactions with the protonated amino group. nih.gov

The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. Method development typically involves screening a set of columns with different mobile phase compositions (normal-phase, reversed-phase, or polar organic) to identify the best conditions. phenomenex.comnih.gov

Table 1: Common Chiral Stationary Phases for Amine Separation

CSP Type Typical Application Separation Principle
Polysaccharide Derivatives Broad range of chiral compounds, including amines Hydrogen bonding, π-π interactions, steric hindrance
Pirkle (Brush-type) Aromatic amines, alcohols, carboxylic acids π-π interactions, hydrogen bonding, dipole-dipole interactions
Cyclodextrin-based Aromatic compounds, compounds with suitable size/shape Host-guest inclusion complexation

Gas chromatography on a chiral stationary phase is a highly sensitive method for determining the enantiomeric purity of volatile compounds. For amines like 1-[4-(Trifluoromethylthio)phenyl]ethylamine, derivatization is often necessary to increase volatility and improve chromatographic performance. Common derivatizing agents include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) to form N-TFA derivatives.

The most common CSPs for GC are based on cyclodextrin derivatives. These phases, such as those incorporating permethylated β-cyclodextrin, can separate enantiomers based on subtle differences in their interactions with the chiral cyclodextrin cavity. The choice of the specific cyclodextrin derivative can influence the selectivity and even the elution order of the enantiomers.

A typical GC analysis involves injecting the derivatized sample onto a capillary column coated with the CSP. The enantiomers are separated as they travel through the column and are detected, often by a flame ionization detector (FID). The enantiomeric excess (% ee) is then calculated from the relative peak areas of the two enantiomers.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-[4-(Trifluoromethylthio)phenyl]ethylamine
1-phenylethylamine
N-[4-(1-aminoethyl)-phenyl]-sulfonamide
O,O'-di-p-toluoyl tartaric acid
2,3-dibenzoyl tartaric acid
Mandelic acid
Camphorsulfonic acid

Kinetic Resolution Strategies

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This approach allows for the isolation of one enantiomer in high purity, although the theoretical maximum yield for the resolved product is 50%.

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Processes)

Enzymatic kinetic resolution (EKR) stands out as a powerful and environmentally benign method for producing optically pure amines. Lipases, in particular, have demonstrated exceptional utility due to their commercial availability, broad substrate tolerance, and high enantioselectivity in non-aqueous media.

The most effective and commonly utilized enzyme for the resolution of phenylethylamine derivatives is Candida antarctica lipase B (CALB), often in its immobilized form, Novozym 435. The process involves the enantioselective acylation of the racemic amine. The lipase preferentially catalyzes the acylation of one enantiomer (typically the R-enantiomer for many phenylethylamines), leaving the other (S)-enantiomer unreacted. The resulting acylated product (amide) and the unreacted amine can then be separated.

Research on the resolution of phenylethylamines structurally similar to the target compound has shown that the choice of acyl donor is critical for achieving high efficiency and selectivity. While simple esters like ethyl acetate can be used, activated esters such as ethyl methoxyacetate (B1198184) have been found to significantly accelerate the reaction rate.

A study on the enzymatic resolution of various substituted phenylethylamines demonstrated the efficacy of CALB for compounds bearing a trifluoromethyl group. The (R)-amide was obtained with excellent enantiomeric purity, showcasing the enzyme's ability to accommodate the steric and electronic properties of the trifluoromethyl substituent.

Table 1. Lipase-Catalyzed Kinetic Resolution of Trifluoromethyl-Substituted Phenylethylamines
SubstrateEnzymeAcyl DonorSolventTemp (°C)Conversion (%)Product (Amide) ee (%)Unreacted Amine ee (%)
(±)-1-[4-(Trifluoromethyl)phenyl]ethylamineCALB (Novozym 435)Ethyl MethoxyacetateHeptane40~50>99 (R)>99 (S)
Organocatalytic Kinetic Resolution

While enzymatic methods are well-established, organocatalytic kinetic resolution offers a complementary approach, avoiding the need for biological systems. These methods utilize small, chiral organic molecules to catalyze the enantioselective transformation. However, the kinetic resolution of primary amines using organocatalysts presents a challenge due to the high nucleophilicity of amines, which can lead to significant uncatalyzed background reactions, thereby eroding enantioselectivity.

Strategies have been developed to overcome this issue. One approach involves the use of highly reactive chiral acylating agents that react more rapidly with the organocatalyst than with the amine directly. For instance, chiral 4-(dimethylamino)pyridine (DMAP) analogues have been developed for the enantioselective acylation of alcohols and could be adapted for amines. Another strategy involves palladium-catalyzed C-H activation directed by a nosylamide group, which has been applied to the kinetic resolution of β-alkyl phenylethylamine derivatives. nih.govmdpi.com This method uses a chiral amino acid ligand (Boc-L-Ile-OH) to achieve enantioselective C-H olefination, resolving the racemic starting material. nih.govmdpi.com

Although specific examples for the organocatalytic kinetic resolution of this compound are not extensively documented, the existing methodologies for structurally related amines provide a foundation for future development in this area.

Deracemization and Dynamic Kinetic Resolution Strategies

The primary drawback of conventional kinetic resolution is the 50% yield limitation. Dynamic kinetic resolution (DKR) overcomes this by integrating the kinetic resolution process with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product.

The DKR of primary amines is typically a chemoenzymatic process, combining the high selectivity of an enzyme (like CALB) with the efficiency of a metal racemization catalyst. organic-chemistry.org For phenylethylamine derivatives, ruthenium and palladium-based complexes have proven to be the most effective racemization catalysts. organic-chemistry.orgbeilstein-journals.orgresearchgate.netd-nb.infonih.gov

In a typical DKR setup for 1-phenylethylamine, the racemic amine is subjected to acylation catalyzed by CALB in the presence of a ruthenium complex (e.g., Shvo's catalyst) or a palladium nanocatalyst. organic-chemistry.orgbeilstein-journals.orgresearchgate.netd-nb.infonih.gov The lipase selectively acylates the (R)-amine to form the (R)-amide. Simultaneously, the racemization catalyst converts the remaining (S)-amine back into the racemic mixture, continuously supplying the (R)-enantiomer for the enzymatic reaction. This process continues until the racemic amine is almost entirely converted into the enantiopure (R)-amide. The use of alkyl methoxyacetates as acyl donors has been shown to be particularly effective in these systems, allowing for lower catalyst loadings. beilstein-journals.orgresearchgate.netd-nb.infonih.gov

Table 2. Chemoenzymatic Dynamic Kinetic Resolution of (±)-1-Phenylethylamine
Resolution CatalystRacemization CatalystAcyl DonorSolventTemp (°C)Yield (%)Product ee (%)
CALB (Novozym 435)Ruthenium Complex (Shvo's Catalyst)Ethyl MethoxyacetateToluene1008398
CALB (Novozym 435)Palladium Nanocatalyst (Pd/AlO(OH))Ethyl AcetateToluene70-10085-9997-99

Synthetic Routes Involving Introduction of the Trifluoromethylthio Group

An alternative to resolving a pre-existing racemic amine is to construct the molecule through a synthetic sequence that introduces the key trifluoromethylthio (-SCF₃) group onto an achiral or prochiral precursor. This can be achieved via several methods, primarily involving electrophilic or radical reactions.

Electrophilic Trifluoromethylthiolation Reactions

Electrophilic trifluoromethylthiolation involves the reaction of an electron-rich aromatic ring with a reagent that serves as a source of an electrophilic "CF₃S⁺" equivalent. This approach allows for the direct functionalization of C-H bonds on arenes in a manner analogous to a Friedel-Crafts reaction.

A variety of reagents have been developed for this purpose. Early methods were limited, but newer generations of reagents have expanded the scope of this reaction to include both electron-rich and moderately deactivated aromatic systems. Trifluoromethanesulfenamides, when activated by a catalytic amount of a strong protic acid (like triflic acid, TfOH) or a Lewis acid, can effectively trifluoromethylthiolate aromatic compounds. thieme-connect.comthieme-connect.com More recently, catalyst systems using triptycenyl sulfide (B99878) in combination with TfOH have been shown to enhance the electrophilicity of saccharin-based SCF₃ reagents, enabling the trifluoromethylthiolation of unactivated aromatics at room temperature. osaka-u.ac.jpacs.org

A plausible synthetic route to the target compound could involve the electrophilic trifluoromethylthiolation of a precursor like phenylethylamine or acetophenone, although directing group effects and reaction compatibility would need to be carefully considered. A more straightforward approach would be the trifluoromethylthiolation of a simpler precursor like aniline (B41778) or nitrobenzene, followed by elaboration of the ethylamine (B1201723) side chain. asianpubs.org

Table 3. Reagents for Electrophilic Aromatic Trifluoromethylthiolation
Reagent/SystemActivator/CatalystSubstrate Scope
Trifluoromethanesulfenamide (e.g., TsNMeSCF₃)TfOH or TMSCl (catalytic)Activated and moderately deactivated arenes
SCF₃-SaccharinTriptycenyl sulfide / TfOHUnactivated and activated arenes
1-Methyl-4-(trifluoromethylthio)piperazine (MTTP)TfOHElectron-rich and electron-deficient arenes

Radical Trifluoromethylthiolation Processes

Radical trifluoromethylthiolation provides a powerful alternative for forming C-SCF₃ bonds, particularly with precursors containing carbon-carbon double bonds, such as styrenes. These methods typically involve the generation of the trifluoromethylthio radical (•SCF₃), which then adds to the alkene.

Visible-light photoredox catalysis has emerged as a premier method for generating the •SCF₃ radical under mild conditions. In this process, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a suitable trifluoromethylthiolating reagent to generate the radical. This radical then participates in the desired bond formation.

This strategy could be applied to synthesize the target compound's scaffold by starting with a substituted styrene (B11656), such as 4-aminostyrene or 4-vinylacetophenone. The radical trifluoromethylthiolation of the styrene double bond would install the required -SCF₃ group on the aromatic ring and functionalize the vinyl group. Subsequent chemical transformations would then be required to convert the functionalized side chain into the desired 1-aminoethyl group.

Based on a comprehensive search of available scientific literature, there is limited specific research data detailing the application of This compound in the precise contexts requested by the provided outline.

However, without specific studies and data sets, generating a thorough and scientifically accurate article that strictly adheres to the requested subsections is not possible. The principles of asymmetric synthesis would support the potential for this compound to be used in the following ways:

As a Chiral Building Block: The amine could theoretically be incorporated into larger molecules to create chiral nitrogen-containing heterocycles, complex scaffolds, and advanced intermediates. Its fluorinated nature would be useful for synthesizing novel fluorinated organic compounds with controlled stereochemistry.

As a Chiral Ligand: The amine could be derivatized to form ligands for transition metals. Such ligands are fundamental to many metal-catalyzed asymmetric reactions, and it is plausible that a ligand derived from this amine could be applied in palladium-catalyzed allylic substitutions or copper-catalyzed transformations.

Despite these plausible applications based on the compound's structure and the general behavior of similar chiral amines, the absence of specific research findings prevents a detailed discussion with supporting data, reaction tables, and research outcomes as required. To maintain scientific accuracy and avoid speculation, the article cannot be constructed as requested.

Table of Compounds

Since the article could not be generated, a table of compounds is not applicable.

Application of 1r 1 4 Trifluoromethylthio Phenyl Ethylamine in Asymmetric Synthesis

As a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

Nickel-Catalyzed Asymmetric Processes

Chiral ligands are fundamental to transition-metal-catalyzed asymmetric reactions, enabling the synthesis of enantioenriched products. Nickel catalysis, in particular, has emerged as a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. Chiral amines and their derivatives are frequently employed as ligands to create an asymmetric environment around the nickel center, effectively discriminating between enantiotopic faces or groups of the substrate.

While direct studies employing (1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine as a ligand in nickel-catalyzed processes are not extensively documented, its structural similarity to other effective chiral amines suggests its potential in this domain. For instance, chiral bidentate ligands, such as those derived from 1-phenylethylamine (B125046), are known to coordinate with nickel precursors to form active catalysts for reactions like asymmetric reductive cross-coupling and hydrogenation. nih.govresearchgate.net The electronic properties imparted by the trifluoromethylthio group—a strong electron-withdrawing moiety—can modulate the catalytic activity and selectivity of the nickel complex. This modification can influence the Lewis acidity of the metal center and the stability of catalytic intermediates, potentially leading to improved reaction outcomes compared to simpler phenyl-substituted analogues.

The general approach involves the in situ or pre-formation of a complex between a nickel(II) salt (e.g., NiBr₂·glyme) and a chiral ligand derived from the amine. nih.gov This catalytic system can then be applied to various transformations, such as the enantioconvergent coupling of racemic starting materials with a nucleophile. nih.gov

Table 1: Representative Nickel-Catalyzed Asymmetric Reactions Using Chiral Ligands This table illustrates the general effectiveness of chiral ligands in nickel catalysis; specific results for this compound-derived ligands would require experimental validation.

Reaction TypeSubstrateNucleophile/ReagentTypical Enantiomeric Excess (ee)
Reductive Cross-CouplingAryl IodideAlkyl Halide90-99%
Asymmetric Hydrogenationβ-Acylamino NitroolefinH₂95-99%
Enantioconvergent SubstitutionRacemic α-phthalimido alkyl chlorideAlkylzinc reagent90-95%

As an Organocatalyst in Asymmetric Organic Reactions

Organocatalysis has become a central pillar of asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral primary amines are frequently used as scaffolds for the design of bifunctional organocatalysts, which contain both a Lewis basic site (the amine or a derivative) and a Brønsted acidic site (e.g., a thiourea (B124793), urea, or squaramide moiety).

This compound is an ideal starting material for creating powerful bifunctional organocatalysts. The primary amine serves as a handle for introducing a hydrogen-bond donor group, such as a thiourea. The synthesis typically involves reacting the amine with an isothiocyanate bearing a second functional group.

A common design involves connecting the chiral amine to a 3,5-bis(trifluoromethyl)phenyl isothiocyanate. The resulting thiourea catalyst possesses a chiral backbone, a basic nitrogen atom (from the original amine), and two acidic N-H protons on the thiourea moiety. This arrangement allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a reaction, holding them in a specific orientation within a chiral pocket to ensure high stereoselectivity. The trifluoromethylthio group on the amine's phenyl ring can further tune the catalyst's electronic environment and steric bulk, potentially enhancing its performance.

Bifunctional thiourea organocatalysts derived from chiral amines excel in promoting a variety of stereoselective bond-forming reactions. Their ability to act as dual-activation catalysts makes them particularly effective in reactions like the aldol (B89426) condensation and the Mannich reaction.

In a typical Mannich reaction , the catalyst activates an imine electrophile by hydrogen bonding to its nitrogen atom, while the amine moiety of the catalyst deprotonates a ketone to form a chiral enamine nucleophile. This dual activation brings the reactants together in a highly organized, chiral transition state, leading to the formation of the product with high enantioselectivity. Similarly, in an Aldol reaction , the catalyst can activate an aldehyde electrophile via hydrogen bonding while concurrently activating a ketone donor.

The research findings for related catalysts show excellent yields and enantioselectivities in these transformations.

Table 2: Representative Performance of Chiral Amine-Derived Thiourea Catalysts Data presented are typical results for bifunctional catalysts derived from 1-arylethylamines in benchmark reactions.

ReactionElectrophileNucleophileCatalyst Loading (mol%)YieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Mannich ReactionN-Boc-imineAcetone5-10>90%N/A90-98%
Aldol Condensation4-NitrobenzaldehydeCyclohexanone10-2085-95%>95:5>99%
Michael AdditionNitrostyreneDiethyl malonate1-5>95%N/A92-97%

Mechanistic and Stereochemical Investigations

Elucidation of Reaction Mechanisms Involving (1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine or its Derivatives

While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature, the reaction mechanisms involving its derivatives, particularly as chiral auxiliaries, can be understood through the well-established principles of asymmetric induction. Chiral auxiliaries derived from phenylethylamine are widely employed in diastereoselective transformations such as alkylations, aldol (B89426) reactions, and conjugate additions.

In a typical application, the chiral amine is first converted into a chiral amide or imine. The stereocenter of the amine then directs the approach of a reactant to a prochiral center in the substrate, leading to the preferential formation of one diastereomer. The mechanism of this stereochemical control often involves the formation of a rigid, chelated transition state. For instance, in the alkylation of an enolate derived from an amide of this compound, the phenyl group of the auxiliary can sterically block one face of the enolate, forcing the electrophile to attack from the less hindered face.

A pertinent example, although not involving the exact target compound, is the stereoselective trifluoromethylthiolation of β-ketoesters. In a study, the enamine formed from (S)-1-phenylethanamine and ethyl-2-methyl-3-oxobutanoate was reacted with N-trifluoromethylthio saccharin. This reaction yielded the desired product with a modest enantiomeric excess, demonstrating the principle of chiral induction by a phenylethylamine-derived auxiliary in a C-S bond-forming reaction. The proposed mechanism involves the formation of a chiral enamine, which then reacts with the electrophilic "SCF3" source. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral auxiliary in the transition state. mdpi.com

Studies on Chiral Recognition and Asymmetric Induction Phenomena

Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is fundamental to asymmetric synthesis and separation science. This compound and its derivatives are excellent candidates for studying such phenomena due to their defined stereochemistry and the presence of functional groups capable of engaging in various intermolecular interactions.

The primary amine group can form hydrogen bonds, while the phenyl ring can participate in π-π stacking interactions. The trifluoromethylthio group, with its strong electron-withdrawing nature, can also influence intermolecular interactions through dipole-dipole or other electrostatic forces. These interactions are crucial for the formation of diastereomeric complexes with different stabilities, which is the basis for chiral recognition.

In the context of asymmetric induction, the this compound moiety, when incorporated into a chiral auxiliary, effectively transmits its stereochemical information to the reacting substrate. The efficiency of this asymmetric induction is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The high degree of stereocontrol exerted by phenylethylamine-based auxiliaries is well-documented in numerous asymmetric syntheses. For instance, (R)-1-phenylethylamine has been successfully used as a chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. researchgate.net In these reactions, the chiral amine is used to form an imine, which is then reduced stereoselectively. The stereochemical outcome is rationalized by the Cram or Felkin-Anh models, where the substituents on the chiral auxiliary dictate the trajectory of the incoming hydride reagent.

While specific data for the target compound is scarce, the principles remain the same. The trifluoromethylthio substituent is expected to significantly influence the electronic and steric environment of the chiral auxiliary, thereby affecting the degree of asymmetric induction.

Influence of Steric and Electronic Factors on Enantioselectivity

The enantioselectivity of a reaction controlled by a chiral auxiliary is a delicate balance of steric and electronic factors. In the case of this compound, the trifluoromethylthio (-SCF3) group at the para-position of the phenyl ring plays a pivotal role.

Electronic Effects: The -SCF3 group is a strong electron-withdrawing group. This property can influence the reactivity of the chiral auxiliary and its derivatives. For example, in an amide derivative, the electron-withdrawing nature of the substituted phenyl ring can affect the acidity of the α-protons, influencing the ease of enolate formation. Furthermore, the electronic nature of the aromatic ring can impact the stability of the transition state through interactions with other reacting species. In the asymmetric isomerization of trifluoromethyl imines, the electronic nature of substituents on the catalyst has been shown to have a dramatic effect on enantioselectivity. nih.gov

Steric Effects: The trifluoromethylthio group also contributes to the steric bulk of the chiral auxiliary. While not exceptionally large, its size, combined with the phenyl ring and the ethylamine (B1201723) side chain, creates a distinct three-dimensional environment. This steric hindrance is crucial for effective facial discrimination of a prochiral substrate. The interplay between the steric bulk of the substituents on the chiral auxiliary and the reactants determines the geometry of the transition state and, consequently, the enantioselectivity of the reaction.

A study on the stereoselective trifluoromethylthiolation of β-ketoesters using various chiral amines as auxiliaries highlights the importance of the auxiliary's structure. While (S)-1-phenylethanamine provided modest enantioselectivity, other chiral amines were also investigated, indicating that subtle changes in the steric and electronic properties of the auxiliary can significantly impact the stereochemical outcome. mdpi.com

The following table summarizes the key properties of the trifluoromethylthio group and their potential influence on enantioselectivity when present in a chiral auxiliary derived from this compound.

Property of -SCF3 GroupPotential Influence on Enantioselectivity
Strong Electron-Withdrawing Nature Modifies the acidity of adjacent protons, influencing enolate geometry and reactivity. Can affect the electronic interactions in the transition state, potentially enhancing diastereomeric differentiation.
Lipophilicity Can influence the solubility and aggregation state of the chiral auxiliary and its derivatives, which may affect the reaction mechanism and stereochemical outcome.
Steric Bulk Contributes to the overall steric environment of the chiral auxiliary, playing a key role in blocking one face of the prochiral substrate and directing the approach of the incoming reagent.

Spectroscopic and Stereochemical Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds, specialized NMR methods are required to differentiate between enantiomers.

Stereochemical Assignment using Chiral Derivatizing Agents (CDAs)

A primary NMR method for determining the absolute configuration and enantiomeric purity of chiral amines involves the use of chiral derivatizing agents (CDAs). nih.gov The amine is reacted with an enantiomerically pure CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or its analogues, to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have distinct physical properties and are therefore distinguishable in the NMR spectrum, exhibiting different chemical shifts (δ). frontiersin.org

For instance, the reaction of a sample of 1-[4-(Trifluoromethylthio)phenyl]ethylamine with (R)-Mosher's acid would produce two diastereomeric amides: (R,R) and (S,R). The protons and carbons near the stereocenter of these diastereomers will experience different magnetic environments, leading to separate signals in the ¹H or ¹³C NMR spectra. By analyzing the chemical shift differences (Δδ), particularly in the ¹H and ¹⁹F NMR spectra (given the trifluoromethylthio group), the absolute configuration can often be assigned based on established empirical models for the specific CDA used. frontiersin.org

Purity Determination using Chiral Solvating Agents (CSAs)

Alternatively, chiral solvating agents (CSAs) can be used to determine enantiomeric purity directly in the NMR tube without covalent modification. nih.govresearchgate.net The CSA, an enantiomerically pure compound, forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. unipi.it This interaction leads to small, but measurable, differences in the chemical shifts of the enantiomers. For example, adding an enantiopure chiral acid like (2R, 3R)-dibenzoyl-tartaric acid to a solution of the amine can resolve the signals of the R- and S-enantiomers. nih.govdocumentsdelivered.com The enantiomeric excess (e.e.) can then be calculated by integrating the distinct signals corresponding to each enantiomer. documentsdelivered.com For α-phenylethylamine, a structurally similar compound, the methyl doublet is often used for this purpose, as its signals for the two enantiomers can be well-resolved. nih.gov

While specific NMR data for (1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine using these methods is not widely published, the principles are directly applicable. The ¹⁹F NMR spectrum, in particular, would be a highly sensitive probe for differentiation due to the SCF₃ group's proximity to the chiral center.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are paramount for the non-destructive assignment of absolute configuration in solution.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. frontiersin.org The resulting ECD spectrum, a plot of this difference (Δε) against wavelength, is unique to a specific enantiomer, with its mirror image producing an equal and opposite spectrum.

The modern approach to assigning absolute configuration involves a combination of experimental ECD measurement and quantum chemical calculations. researchgate.net The procedure is as follows:

The ECD spectrum of the synthesized compound, e.g., the dextrorotatory enantiomer of 1-[4-(Trifluoromethylthio)phenyl]ethylamine, is measured experimentally.

A theoretical ECD spectrum is calculated for one of the enantiomers (e.g., the R-configuration) using time-dependent density functional theory (TD-DFT). This calculation requires a thorough conformational search to ensure the computed spectrum is an accurate, Boltzmann-weighted average of all significant low-energy conformers.

The experimental spectrum is then compared to the calculated spectrum. If the signs and shapes of the Cotton effects in the experimental spectrum match those of the calculated spectrum for the (R)-enantiomer, then the absolute configuration of the compound is confidently assigned as R.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of polarized light in the mid-infrared region, corresponding to molecular vibrations. wikipedia.org VCD provides a rich fingerprint of a molecule's three-dimensional structure and is highly sensitive to its absolute configuration. mdpi.comresearchgate.net The assignment of absolute configuration using VCD follows a similar protocol to ECD, involving the comparison of an experimental VCD spectrum with a DFT-calculated spectrum for a known enantiomer. nih.govnih.gov VCD is particularly powerful for molecules that lack strong UV-Vis chromophores, and it provides a complementary and often confirmatory method to ECD. semanticscholar.org

X-ray Crystallography of Diastereomeric Derivatives for Definitive Structural Analysis

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute configuration. nih.gov Since enantiomers crystallize in identical lattices (differing only by a mirror image), a direct crystallographic analysis of a racemic mixture is not possible for configuration assignment.

The classical and most reliable method involves the formation of diastereomeric salts. semanticscholar.org This is achieved by reacting the racemic amine, (R/S)-1-[4-(Trifluoromethylthio)phenyl]ethylamine, with an enantiomerically pure chiral acid, often referred to as a resolving agent. Examples of such acids include (R,R)-tartaric acid or (S)-mandelic acid.

The reaction yields a mixture of two diastereomeric salts, for example:

(R)-Amine•(R)-Acid

(S)-Amine•(R)-Acid

These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. nih.gov Once a single, high-quality crystal of one of the diastereomeric salts is obtained, its structure can be determined by single-crystal X-ray diffraction. cnr.it The analysis reveals the precise spatial arrangement of the atoms in the crystal lattice. Since the absolute configuration of the chiral resolving agent is known, the configuration of the amine is determined relative to it, thus establishing the amine's absolute configuration without ambiguity. nih.gov Although obtaining crystals suitable for X-ray analysis can be a significant challenge, the resulting structural information is unequivocal. semanticscholar.org

Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate technique for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound. heraldopenaccess.us The separation of enantiomers is achieved using a chiral stationary phase (CSP). phenomenex.com

A CSP is a solid support that has been modified with an enantiomerically pure chiral selector. As the racemic mixture of the analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different interaction energies, causing one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. uma.es The enantiomeric excess is calculated from the relative areas of the two peaks.

For the analysis of 1-[4-(Trifluoromethylthio)phenyl]ethylamine, methods developed for structurally similar compounds like 1-phenylethylamine (B125046) and its derivatives serve as an excellent starting point. rsc.orggoogle.com Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including amines. The choice of mobile phase, typically a mixture of a hydrocarbon solvent (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation.

The following table summarizes typical chiral HPLC conditions used for the separation of analogous phenylethylamines, which would be suitable for developing a method for the target compound.

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)Wavelength (nm)
Chiralcel OD-HHexane/2-Propanol/Diethylamine (98/2/0.1)0.5254
Chiralcel OJ-Hn-Hexane/Isopropanol (93:7)1.0241
Chiralcel OJ-Hn-Hexane/Isopropanol (99:1)1.0241
CHIRALPAK AGPPhosphate Buffer/Isopropanol (99.5:0.5)0.8250

This table is compiled from methods for analogous compounds and serves as a starting point for method development for 1-[4-(Trifluoromethylthio)phenyl]ethylamine. rsc.orgrsc.orgresearchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Transition State Modeling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in the analysis of organic reaction mechanisms, providing valuable information about the thermodynamics and kinetics of chemical transformations. While specific DFT studies on the reaction pathways involving (1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine are not extensively documented in the literature, the application of this methodology to analogous chiral amines is well-established.

DFT calculations can be employed to model the transition states of reactions, which are the highest energy points along a reaction coordinate. By calculating the energy of these transition states, chemists can predict the feasibility and rate of a reaction. For the synthesis or reactions of this compound, DFT could be used to:

Elucidate Reaction Mechanisms: Determine the step-by-step pathway of a reaction, identifying key intermediates and transition states. For example, in the asymmetric synthesis of chiral amines, DFT can help understand how a chiral catalyst directs the stereochemical outcome.

Predict Reaction Barriers: Calculate the activation energies for different potential reaction pathways, allowing for the prediction of the most favorable route.

Analyze Catalyst-Substrate Interactions: Model the interactions between the chiral amine or its precursors and a catalyst, providing insight into the origins of enantioselectivity.

For instance, in studies of similar chiral phenylethylamines, DFT has been used to investigate the mechanisms of catalytic asymmetric hydrogenation and transfer hydrogenation of imines to form the corresponding chiral amines. These studies often involve mapping the potential energy surface of the reaction to identify the lowest energy pathway leading to the desired enantiomer.

A hypothetical application of DFT to a reaction involving this compound could involve modeling the interaction of a prochiral precursor with a chiral catalyst. The calculated energies of the transition states leading to the (R) and (S) enantiomers would provide a theoretical basis for the observed or predicted enantioselectivity.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Chiral Synthesis

Transition StateEnantiomer FormedCalculated Energy Barrier (kcal/mol)
TS-R(R)-enantiomer15.2
TS-S(S)-enantiomer17.8

This is a hypothetical data table for illustrative purposes.

Molecular Modeling of Chiral Interactions and Enantioselective Catalytic Cycles

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, that are used to simulate the behavior of molecules. In the context of this compound, molecular modeling is particularly useful for understanding the non-covalent interactions that govern chiral recognition and the efficiency of enantioselective catalytic cycles.

Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is fundamental to enantioselective catalysis. Molecular modeling can visualize and quantify these interactions, which often involve:

Hydrogen Bonding: Interactions between the amine group of the phenylethylamine and a chiral catalyst or resolving agent.

π-π Stacking: Interactions between the aromatic ring of the phenylethylamine and aromatic moieties on a catalyst.

Steric Repulsion: Unfavorable interactions that disfavor the formation of one diastereomeric transition state over another.

For example, in the resolution of racemic amines, molecular modeling can be used to study the interactions between the enantiomers of the amine and a chiral resolving agent, helping to explain why one diastereomeric salt crystallizes preferentially.

Prediction of Stereoselectivity and Enantiomeric Excess

A significant goal of computational chemistry in the field of asymmetric synthesis is the accurate prediction of stereoselectivity and enantiomeric excess (ee). This is a challenging task as a small difference in the activation energies of the competing diastereomeric transition states can lead to a large difference in the product ee.

Computational approaches to predicting enantioselectivity often combine the results of DFT calculations with statistical mechanics to relate the calculated energy differences to the enantiomeric ratio. The enantiomeric excess can be predicted using the following relationship derived from the Curtin-Hammett principle and transition state theory:

ee (%) = 100 * (e-ΔΔG‡/RT - 1) / (e-ΔΔG‡/RT + 1)

where ΔΔG‡ is the difference in the Gibbs free energy of activation between the two diastereomeric transition states, R is the gas constant, and T is the temperature.

Recent advancements have seen the development of data-driven and machine learning approaches to predict enantioselectivity. These methods use descriptors derived from the structures of the substrate, catalyst, and reagents to train models that can predict the outcome of new reactions. While direct application to this compound may not be available, these methodologies are becoming increasingly powerful for a wide range of chiral amines. acs.orgresearchgate.net

Table 2: Illustrative Prediction of Enantiomeric Excess from Calculated Energy Differences

ΔΔG‡ (kcal/mol)Predicted ee (%) at 298 K
1.058
2.088
3.098

This table illustrates the relationship between the calculated free energy difference and the predicted enantiomeric excess.

Conformational Analysis of this compound and its Derivatives

The three-dimensional shape or conformation of a molecule plays a crucial role in its reactivity and biological activity. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. For this compound, understanding its conformational preferences is essential for comprehending its interactions with other molecules.

Computational methods such as molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational space of the molecule. This involves rotating the single bonds in the molecule and calculating the energy of each resulting conformation.

Conformational analysis of substituted phenylethylamines has shown that the relative orientation of the amino group and the phenyl ring is influenced by the nature and position of the substituents on the ring. mdpi.com The trifluoromethylthio group, with its specific steric and electronic properties, is expected to have a significant impact on the conformational preferences of the molecule.

The results of a conformational analysis can be presented as a potential energy surface, which shows the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to the stable conformers.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)
1 (Gauche)60°0.0
2 (Anti)180°1.2
3 (Gauche)-60°0.8

This is a hypothetical data table illustrating the results of a conformational analysis.

Derivatives and Analogs of 1r 1 4 Trifluoromethylthio Phenyl Ethylamine

Structural Modifications and Their Impact on Chiral Performance

The effectiveness of a chiral auxiliary or catalyst is highly dependent on its three-dimensional structure and electronic properties. Modifications to the structure of (1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine can be systematically undertaken to probe these relationships and optimize performance for specific asymmetric transformations.

Structural modifications can be broadly categorized:

Aryl Ring Substitution: Introducing additional substituents (e.g., halogens, alkyl, or alkoxy groups) at other positions on the phenyl ring can alter the electronic environment of the molecule. Electron-withdrawing groups can impact the acidity of the amine proton, while bulky groups can introduce new steric hindrances. These changes can influence how the chiral amine interacts with other molecules, for instance, by altering the stability of transition states in a catalyzed reaction, which can have a dramatic effect on enantioselectivity. nih.gov

Modification of the Ethylamine (B1201723) Side Chain: Changes to the ethylamine portion of the molecule, such as replacing the methyl group with a larger alkyl group (homologation), can directly impact the steric environment around the chiral center. This is a common strategy to improve the degree of stereochemical control in reactions where the auxiliary shields one face of a reactive intermediate. nih.gov

While the 1-phenylethylamine (B125046) framework is widely used, specific structure-activity relationship (SAR) studies detailing the impact of various substitutions on the chiral performance of the 4-trifluoromethylthio derivative are not extensively documented in publicly available literature. However, principles derived from related systems show that even subtle changes can lead to significant variations in diastereoselectivity or enantioselectivity in asymmetric reactions. researchgate.netnih.gov For example, in the context of bioactive phenylethylamines, substitutions on the phenyl ring are known to significantly affect interactions with biological targets. researchgate.net This principle extends to their role as chiral auxiliaries, where interactions are with chemical reagents and transition states.

Synthesis and Evaluation of Related Trifluoromethyl- and Trifluoromethoxy-Substituted Chiral Amines

Synthesis: The synthesis of these related chiral amines has been successfully achieved through various methods. For instance, (S)-1-(4-trifluoromethylphenyl)ethylamine can be synthesized with high enantiomeric purity using ω-transaminase enzymes, which catalyze the asymmetric amination of the corresponding ketone, 4'-(trifluoromethyl)acetophenone. semanticscholar.orgmdpi.com This biocatalytic approach is recognized for its high selectivity and environmentally benign conditions. semanticscholar.org General methods for synthesizing chiral trifluoromethylated amines also include the catalytic enantioselective isomerization of trifluoromethyl imines. nih.govnih.gov The trifluoromethoxy analog, (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, is commercially available, indicating that scalable synthetic routes have been established. vulcanchem.com

Comparative Evaluation: The -SCF3, -CF3, and -OCF3 groups, while all strongly electron-withdrawing, possess distinct properties that can influence their performance in chiral applications.

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Trifluoromethylthio (-SCF3)
Hansch Lipophilicity Parameter (π) +0.88+1.04+1.44
Hammett Parameter (σp) +0.54+0.35+0.50
Steric Effect Bulky, rotatingLarger than -CF3, bentLarger than -OCF3, polarizable
Electronic Effect Strongly electron-withdrawing (inductive)Strongly electron-withdrawing (inductive), weak donating (resonance)Strongly electron-withdrawing (inductive), weak donating (resonance)

The trifluoromethylthio group is the most lipophilic of the three, a property that can enhance solubility in nonpolar organic solvents often used in asymmetric synthesis. Its electronic effect is strongly withdrawing, comparable to the trifluoromethyl group. The trifluoromethoxy group is also highly lipophilic and electron-withdrawing but differs in its conformational flexibility and the presence of the oxygen atom, which can engage in hydrogen bonding.

Exploration of Homologs and Analogs for Tuned Selectivity or Reactivity

To further refine the performance of a chiral auxiliary, chemists often explore homologs and other structural analogs. Homologation, the process of extending a carbon chain by a repeating unit (typically -CH2-), is a key strategy in this context.

Synthesizing the propyl- or butylamine (B146782) homolog of this compound would increase the distance and steric bulk of the chiral-directing group relative to the reactive center in a substrate. This modification could potentially enhance facial shielding of a prochiral center, leading to higher enantioselectivity. For example, in diastereoselective alkylation reactions using chiral auxiliaries, increasing the size of the auxiliary is a common tactic to improve stereocontrol. nih.gov

Other analogs could involve altering the electronic properties of the sulfur atom, for example, by oxidizing it to the corresponding sulfoxide (B87167) (-SO(CF3)) or sulfone (-SO2(CF3)) moieties. These modifications would dramatically increase the electron-withdrawing nature of the substituent and alter its geometric and hydrogen-bonding capabilities, likely having a profound impact on reactivity and selectivity.

While the exploration of such analogs is a logical and powerful strategy in catalyst and auxiliary design, specific research detailing the synthesis and application of homologs or oxidized analogs of this compound for the purpose of tuning selectivity or reactivity remains a specialized area not widely reported in broad chemical literature. The development of such novel derivatives represents a continuing area of interest in the field of asymmetric synthesis.

Future Directions and Emerging Research Areas

Development of Novel Enantioselective Methodologies Incorporating the Trifluoromethylthio Group

The enantioselective synthesis of molecules containing the trifluoromethylthio group remains a significant challenge, driving the development of innovative catalytic methods. nih.gov Current research is moving beyond classical resolution techniques towards more atom-economical and stereoselective approaches. One promising avenue is the use of transition-metal catalysis. For instance, iridium-catalyzed enantioselective propargylic C–H trifluoromethylthiolation has been demonstrated for a range of alkyne substrates, offering a direct method for creating chiral trifluoromethyl thioethers with high stereoselectivity. nih.gov Future work will likely expand the scope of such C-H functionalization reactions to other classes of substrates, potentially enabling the direct asymmetric synthesis of precursors to (1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine.

Organocatalysis represents another burgeoning field for the asymmetric introduction of the SCF3 group. unimi.it The development of chiral Lewis bases or phase-transfer catalysts that can activate trifluoromethylthiolating reagents and control the stereochemical outcome of their reaction with prochiral substrates is an active area of investigation. acs.org These methods could provide metal-free alternatives for the synthesis of enantiomerically enriched compounds.

Furthermore, the in situ generation of electrophilic trifluoromethylthio species from readily available and stable precursors like AgSCF3, coupled with chiral catalysts, is being explored to create enantiopure oxindoles with SCF3-substituted quaternary chiral centers. acs.org This strategy could be adapted for the synthesis of other complex chiral structures. The development of new chiral ligands and catalysts will be crucial for improving the efficiency and selectivity of these transformations.

Table 1: Comparison of Emerging Enantioselective Trifluoromethylthiolation Methods

MethodologyCatalyst TypeKey AdvantagesPotential Challenges
Transition-Metal CatalysisIridium, Nickel, CopperHigh enantioselectivity, broad substrate scopeMetal contamination, cost of catalysts
OrganocatalysisChiral amines, thioureasMetal-free, environmentally benignCatalyst loading, reaction times
Photoredox CatalysisRuthenium or Iridium complexes, organic dyesMild reaction conditions, radical pathwaysControl of stereoselectivity in radical reactions

Integration into Flow Chemistry and Continuous Synthesis Platforms

Flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and efficiency. unimi.itunimi.itmit.edu The integration of trifluoromethylthiolation reactions into continuous flow processes is a significant area of future research. Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, which can be particularly beneficial for highly exothermic or fast reactions. mit.eduuc.pt

Recent studies have demonstrated the successful implementation of organocatalytic α-trifluoromethylthiolation of silylenol ethers in a continuous flow system. While batch processes sometimes yielded higher conversions, the flow system allowed for significantly shorter reaction times and higher productivity. unimi.it Future efforts will likely focus on optimizing reaction conditions in flow to match or exceed the yields of batch processes, as well as developing telescoped multi-step syntheses where intermediates are generated and consumed in a continuous stream. unimi.itacs.org

The use of gaseous reagents, which can be challenging in batch synthesis, is often more manageable and efficient in flow systems due to the high surface-area-to-volume ratio in microreactors. mit.eduresearchgate.net This could open up new possibilities for using different trifluoromethylthiolating agents. The development of integrated flow platforms that combine reaction, separation, and purification steps will be a key goal, enabling the automated and efficient production of this compound and its derivatives.

Application of Green Chemistry Principles in Synthetic Routes and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical compounds. rsc.orgrsc.org For the synthesis of trifluoromethylthiolated compounds, this translates to the development of more sustainable reagents, catalysts, and reaction conditions. Photoredox catalysis, which utilizes visible light to drive chemical reactions under mild conditions, is a particularly promising green approach. rsc.orgmst.edu Dual photoredox and copper catalysis has been employed for the acyl-trifluoromethylthiolation of alkenes, demonstrating the potential of this strategy for atom-economical transformations. rsc.orgrsc.org

The development of novel, stable, and less hazardous trifluoromethylthiolating reagents is another key aspect of green chemistry in this field. researchgate.netnih.gov Research is ongoing to find alternatives to reagents that are moisture-sensitive or require harsh reaction conditions. For example, the use of trifluoromethanesulfonyl chloride as a source of electrophilic SCF3 in a metal-free process represents a step towards more environmentally friendly trifluoromethylthiolation. researchgate.netnih.gov

Table 2: Green Chemistry Approaches in Trifluoromethylthiolation

Green Chemistry PrincipleApplication in TrifluoromethylthiolationExample
Atom EconomyDifunctionalization of unsaturated compoundsAcyl-trifluoromethylthiolation of alkenes rsc.orgrsc.org
Safer Solvents and AuxiliariesUse of environmentally benign solventsReactions in acetonitrile (B52724) or ionic liquids
Design for Energy EfficiencyMild reaction conditionsPhotoredox catalysis at room temperature mst.edu
CatalysisUse of catalytic instead of stoichiometric reagentsOrganocatalytic and transition-metal-catalyzed reactions nih.govunimi.it
Reduce DerivativesOne-pot synthesisOne-pot trifluoromethylthiolation and oxidation of arenes rsc.org

Advanced Roles in the Design and Synthesis of Complex Molecular Architectures

The trifluoromethylthio group is increasingly being incorporated into complex molecular architectures, particularly in the design of new pharmaceuticals and agrochemicals. x-mol.netresearchgate.netmdpi.com Its unique combination of properties allows for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.netscilit.com this compound serves as a valuable chiral building block for introducing the trifluoromethylthiophenyl moiety into these complex structures. mdpi.comnih.gov

Future research will likely focus on utilizing this building block in the synthesis of novel bioactive compounds. For example, its incorporation into peptide and protein structures could lead to new therapeutic agents with enhanced properties. researchgate.net The development of efficient methods for the late-stage functionalization of complex molecules with the trifluoromethylthio group is also a high priority, as this would allow for the rapid generation of diverse compound libraries for biological screening. nih.gov

Furthermore, the trifluoromethylthio group is finding applications in materials science. Its strong electron-withdrawing nature can be exploited to modify the electronic properties of organic materials used in electronics and photonics. The synthesis of novel polymers and functional materials incorporating the 4-(trifluoromethylthio)phenyl fragment is an emerging area of research. The unique properties of this group may also be leveraged in the design of new catalysts and ligands for asymmetric synthesis.

Q & A

Q. What are the common synthetic routes for (1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves:

  • Reduction of nitro precursors : For example, reducing a nitro group on the phenyl ring to an amine using hydrogen gas or metal hydrides under controlled conditions .
  • Substitution reactions : Introducing the trifluoromethylthio group via nucleophilic substitution, often employing trifluoromethyl triflate with a base (e.g., potassium carbonate) to stabilize intermediates . Key conditions include maintaining anhydrous environments, precise temperature control (e.g., 0–60°C), and inert atmospheres to prevent side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the stereochemistry of this compound?

  • Chiral HPLC : Essential for resolving enantiomers and confirming enantiomeric purity .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethylthio group interactions, while 1H^{1}\text{H} NMR reveals stereochemical environment .
  • X-ray Crystallography : Provides definitive stereochemical confirmation but requires high-purity crystals .

Q. What functional groups in this compound contribute to its chemical reactivity and biological interactions?

  • Trifluoromethylthio (-SCF3_3) : Enhances lipophilicity and electron-withdrawing effects, influencing membrane permeability and receptor binding .
  • Ethylamine moiety : Participates in nucleophilic reactions (e.g., Schiff base formation) and hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical strategies validate chiral integrity?

  • Asymmetric catalysis : Use chiral ligands (e.g., phosphine-based catalysts) to favor the (R)-enantiomer during key steps .
  • Kinetic resolution : Enzymatic or chemical methods to separate enantiomers post-synthesis . Validation requires coupling chiral HPLC with polarimetry or circular dichroism (CD) to quantify enantiomeric excess (ee) .

Q. What strategies resolve contradictions in biological activity data between in vitro and cellular assays for this compound?

  • Assay standardization : Ensure consistent buffer conditions (e.g., pH, redox state) to minimize artifactual results .
  • Metabolic stability testing : Use hepatic microsomal assays to identify metabolites that may interfere with activity .
  • Enantiomer-specific assays : Test pure (R)- and (S)-forms to isolate stereospecific effects .

Q. How does the trifluoromethylthio group influence metabolic stability, and what structural modifications improve pharmacokinetic profiles?

  • Metabolic liabilities : The -SCF3_3 group is susceptible to oxidative metabolism, forming sulfoxides. Stability can be enhanced by introducing electron-donating substituents adjacent to the sulfur atom .
  • Deuterium labeling : Replace labile hydrogens near -SCF3_3 to slow oxidative degradation .

Q. What computational approaches predict the compound’s interactions with enzymes like cytochrome P450 isoforms?

  • Molecular docking : Simulate binding poses with CYP3A4 or CYP2D6 active sites to identify potential inhibition .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett constants) of -SCF3_3 with metabolic turnover rates .

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Feasible Synthetic Routes

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(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine
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(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.